5-Aminothiazole-4-carboxamide: A Core Scaffold in Modern Drug Discovery
5-Aminothiazole-4-carboxamide: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminothiazole-4-carboxamide is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar structure featuring both hydrogen bond donors and acceptors makes it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of 5-aminothiazole-4-carboxamide, including its physicochemical characteristics, synthesis methodologies, and its role as a pharmacophore in the development of anticancer, antimicrobial, and antitubercular drugs.
Core Physicochemical Properties
A thorough understanding of the basic physical and chemical properties of 5-aminothiazole-4-carboxamide is essential for its application in drug design and development. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₅N₃OS |
| Molecular Weight | 143.17 g/mol |
| CAS Number | 5539-46-8 |
| IUPAC Name | 5-amino-1,3-thiazole-4-carboxamide |
| Melting Point | 140-141 °C |
| Boiling Point | 366.9 ± 22.0 °C (Predicted) |
| Density | 1.537 g/cm³ (Predicted) |
| pKa | 14.66 ± 0.50 (Predicted) |
| Solubility | Moderately soluble in water; limited solubility in nonpolar organic solvents.[1] |
| Appearance | White to off-white solid |
Synthesis Methodologies
The synthesis of 5-aminothiazole-4-carboxamide can be achieved through several routes. The two primary methods employed in laboratory and industrial settings are detailed below.
Experimental Protocols
Method 1: Ammonolysis of 5-Aminothiazole-4-carboxylic acid ethyl ester
This method involves the conversion of the ethyl ester of 5-aminothiazole-4-carboxylic acid to the corresponding carboxamide through reaction with ammonia.
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Materials:
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5-Aminothiazole-4-carboxylic acid ethyl ester
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Methanol
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Ammonia (gas or saturated methanolic solution)
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High-pressure reaction vessel
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Procedure:
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A solution of 5-aminothiazole-4-carboxylic acid ethyl ester in methanol is placed in a high-pressure reaction vessel.
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The vessel is sealed and saturated with ammonia gas, or a saturated solution of ammonia in methanol is added.
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The reaction mixture is heated to 120 °C.[2]
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The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
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Upon completion, the reaction vessel is cooled to room temperature, and the excess ammonia and methanol are removed under reduced pressure.
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The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure 5-aminothiazole-4-carboxamide.
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Method 2: Synthesis from Aminocyanacetamide
This multi-step synthesis starts from the readily available precursor, aminocyanacetamide.
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Materials:
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Aminocyanacetamide
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Carbon disulfide (CS₂)
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Dimethyl sulfate ((CH₃)₂SO₄)
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Sodium hydroxide (NaOH)
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Raney nickel
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Polar solvent (e.g., water, ethanol)
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Procedure:
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Cyclization: Aminocyanacetamide is reacted with carbon disulfide in a polar solvent at room temperature to form a dithiocarbamate intermediate, which then cyclizes to form a 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide derivative.
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Methylation: The intermediate from the previous step is S-methylated using dimethyl sulfate in an alkaline medium (e.g., aqueous sodium hydroxide).
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Reductive Desulfurization: The resulting 2-(methylthio) derivative is then subjected to reductive desulfurization using a catalyst such as Raney nickel to yield 5-aminothiazole-4-carboxamide.
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Purification: The final product is isolated and purified using standard techniques such as filtration and recrystallization.
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Mandatory Visualizations
Synthetic Workflows
The logical progression of the two primary synthetic routes for 5-aminothiazole-4-carboxamide is depicted in the following diagrams.
Biological Activities and Signaling Pathways
The 5-aminothiazole-4-carboxamide scaffold is a key component in a multitude of biologically active molecules. Its derivatives have shown significant promise in various therapeutic areas.
Anticancer Activity
Derivatives of 5-aminothiazole-4-carboxamide have been extensively investigated for their anticancer properties. These compounds often exert their effects by targeting key signaling pathways that are dysregulated in cancer cells.
PI3K/Akt/mTOR Pathway: Several aminothiazole derivatives have been identified as potent inhibitors of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[3][4] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting key kinases in this pathway, these compounds can induce apoptosis and inhibit tumor growth.
Aurora Kinase Inhibition: Another important target for aminothiazole-based anticancer agents is the family of Aurora kinases. These serine/threonine kinases play a critical role in the regulation of mitosis. Their inhibition by aminothiazole derivatives can lead to mitotic arrest and subsequent apoptosis in cancer cells.[3]
Antimicrobial and Antitubercular Activities
The 5-aminothiazole-4-carboxamide core is also a privileged scaffold in the development of antimicrobial and antitubercular agents.[5] Derivatives have shown potent activity against a range of bacteria, including Mycobacterium tuberculosis. The mechanism of action often involves the inhibition of essential bacterial enzymes. For instance, some aminothiazole derivatives have been shown to inhibit β-ketoacyl-ACP synthase (KasA), an enzyme crucial for mycolic acid biosynthesis in M. tuberculosis.
Conclusion
5-Aminothiazole-4-carboxamide is a fundamentally important heterocyclic compound with a broad spectrum of applications in drug discovery and development. Its versatile chemical nature allows for the synthesis of diverse libraries of derivatives with potent biological activities. The continued exploration of this scaffold is expected to yield novel therapeutic agents for the treatment of cancer, infectious diseases, and other significant human ailments. This technical guide provides a foundational understanding of its properties and synthesis, empowering researchers to further unlock the therapeutic potential of this remarkable molecule.
References
- 1. Page loading... [guidechem.com]
- 2. 5-aminothiazole-4-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
